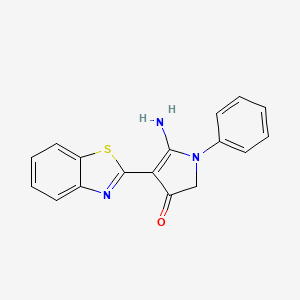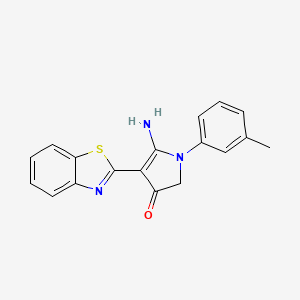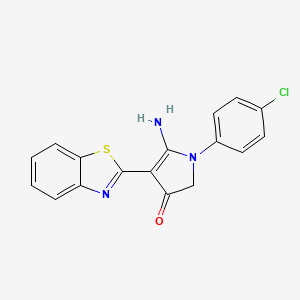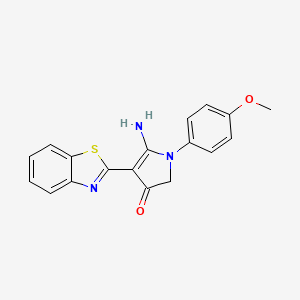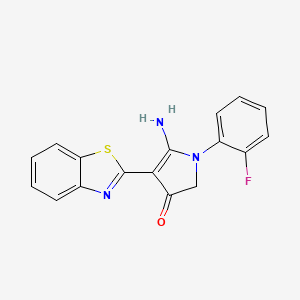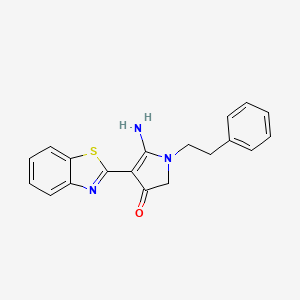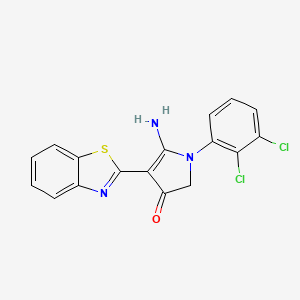
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with benzothiazole and dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step might involve the use of benzothiazole derivatives and coupling reactions.
Substitution with Dichlorophenyl Group: This can be done using chlorinated aromatic compounds under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or pyrrolone groups.
Reduction: Reduction reactions could modify the benzothiazole or dichlorophenyl groups.
Substitution: The compound can participate in substitution reactions, particularly at the amino or aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly if it shows activity against specific biological targets.
Industry
Materials Science: Applications in the development of new materials with unique properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one
Uniqueness
The presence of the dichlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one might confer unique properties, such as increased stability or specific biological activity, compared to similar compounds.
Eigenschaften
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-4-3-6-11(15(9)19)22-8-12(23)14(16(22)20)17-21-10-5-1-2-7-13(10)24-17/h1-7H,8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJOXBXWKBASI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7744399.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[4-(4-methoxyphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7744416.png)
